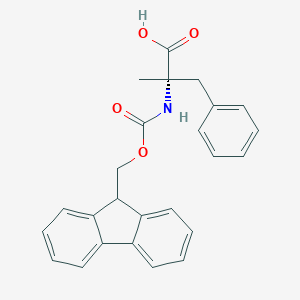

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401,45*27,01 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-alpha-methyl-L-phenylalanine, also known as Fmoc-alpha-methyl-L-Phe or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, is primarily involved in the formation of biofunctional hydrogel materials . These materials are formed through the self-assembly of peptide derivatives, creating supramolecular nanostructures and their three-dimensional networks .

Mode of Action

The compound’s mode of action is primarily through self-assembly . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-alpha-methyl-L-phenylalanine are related to the formation of supramolecular nanostructures . These structures are formed under aqueous conditions, facilitating active exploration . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Result of Action

The result of the action of Fmoc-alpha-methyl-L-phenylalanine is the formation of stable supramolecular hydrogels . These hydrogels are due to the formation of a supramolecular nanostructure network, which can be used to fabricate a variety of biofunctional materials .

Action Environment

The action of Fmoc-alpha-methyl-L-phenylalanine is influenced by several environmental factors. The formation of hydrogels is facilitated under aqueous conditions . Moreover, the pH and the presence of buffer ions also play a role in the self-assembly of Fmoc-alpha-methyl-L-phenylalanine to gel formation .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, also known as Fmoc-α-methyl-L-phenylalanine, is a compound belonging to the class of amino acids and derivatives. Its unique structure, featuring a fluorenyl group, enhances its lipophilicity, which significantly influences its biological interactions and activities. This article delves into the biological activities associated with this compound, including its antimicrobial, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C25H23N O4 |

| Molecular Weight | 401.45 g/mol |

| CAS Number | 77128-73-5 |

| Purity | High purity (specific conditions apply) |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature |

1. Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, some analogs have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that structural modifications could enhance the diffusion of these compounds into bacterial cells, thereby improving their inhibitory effects on bacterial growth .

2. Neuroprotective Effects

The fluorenyl group present in this compound may also contribute to its neuroprotective properties. Certain analogs have been studied for their potential in treating neurodegenerative diseases by modulating neuronal excitability and protecting against oxidative stress .

3. Anti-inflammatory Properties

This compound has been observed to influence inflammatory pathways by modulating cytokine production and immune responses. The structural components of the compound play a significant role in its ability to interact with various biological targets involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural characteristics. Modifications to the fluorenyl or phenyl portions can enhance or diminish these activities. For example:

| Modification Type | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cellular uptake |

| Altered side chains | Variable potency against targets |

| Fluorenyl group presence | Improved binding affinity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that specific derivatives of fluorenone compounds displayed potent activity against Mycobacterium tuberculosis and other resistant strains, highlighting the importance of structural optimization for enhanced efficacy .

- Neuroprotective Mechanisms : Research involving various fluorenyl derivatives indicated their potential in modulating ion channels associated with neuronal excitability, suggesting therapeutic applications in neurodegenerative conditions .

- Inflammation Modulation : Investigations into the anti-inflammatory properties of structurally related compounds revealed their capacity to inhibit pro-inflammatory cytokines, offering insights into their use for inflammatory disorders .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-Phe-OH is primarily utilized in the solid-phase peptide synthesis (SPPS) process. The Fmoc group protects the amino group of phenylalanine, allowing for stepwise addition of amino acids to form peptides. This method offers several advantages:

- Efficiency: Rapid coupling reactions with high yields.

- Purity: Simplified purification processes due to the solid-phase nature.

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Property | Fmoc Protection | Boc Protection |

|---|---|---|

| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Reaction Conditions | Mild (room temperature) | Harsh (acidic conditions) |

| Compatibility | Compatible with nucleophiles | Less compatible with some reagents |

Drug Development

The compound has been investigated for its potential in drug development, particularly as a scaffold for designing inhibitors against specific biological targets. For instance, derivatives of fluorenylmethoxycarbonyl compounds have shown promise as inhibitors in various enzymatic pathways.

Case Study: Inhibition of Plasmodium falciparum

A study identified compounds based on the fluorenyl scaffold that inhibit falcipain 2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. The derivatives exhibited selective inhibition without affecting human cathepsin K, highlighting their potential as antimalarial agents .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.